2-chloro-N-(2-methoxybenzyl)benzamide
Description
2-Chloro-N-(2-methoxybenzyl)benzamide is a benzamide derivative featuring a chloro substituent on the benzoyl ring and a 2-methoxybenzyl group attached to the amide nitrogen. These compounds are of interest due to their applications in pharmaceuticals, agrochemicals, and materials science, often serving as intermediates in synthesis or bioactive molecules .
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-chloro-N-[(2-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-9-5-2-6-11(14)10-17-15(18)12-7-3-4-8-13(12)16/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
CLNPIODUHVCQLL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Melting Points and Solubility :
Substituents significantly influence physical properties. For example, in a series of 2-chloro-N-(pyrimidinyl)benzamides (), the methoxy-substituted derivative (compound 16) exhibits a higher melting point (166–167°C) compared to the methyl-substituted analog (compound 15, 126–128°C). This trend aligns with the polar nature of methoxy groups, which enhance intermolecular forces such as dipole-dipole interactions .
Table 1: Melting Points of Selected Benzamide Derivatives
| Compound | Substituent | Melting Point (°C) | Reference |
|---|---|---|---|
| 2-Chloro-N-(4-methoxyphenyl)benzamide | 4-OCH₃, 2-Cl | Not reported | |
| Compound 16 () | Pyrimidine-6-OCH₃ | 166–167 | |
| Compound 15 () | Pyrimidine-6-CH₃ | 126–128 |
Electronic and Conformational Effects
Dihedral Angles and Planarity :
Electronic Effects :
Heterocyclic Modifications :
- Thiazole-containing analogs (e.g., 2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide, ) introduce heterocyclic motifs that enhance bioactivity.
- Indole derivatives (e.g., ’s 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide) engage in π-π stacking and hydrogen bonding, highlighting the role of aromatic heterocycles in modulating pharmacological properties .
Hydrogen Bonding and DFT Studies :
Common Routes :
- Benzamides are typically synthesized via acyl chloride reactions with amines (e.g., uses 2-chlorobenzoyl chloride and 2-fluoro-5-nitroaniline). Yields for such reactions range from 85% to 93% in optimized conditions .
- The acetamide analog (2-chloro-N-(2-methoxybenzyl)acetamide, ) demonstrates the versatility of benzylamine intermediates in generating diverse derivatives for agrochemical and pharmaceutical applications .
Key Findings and Implications
Substituent Position Matters : Ortho-methoxy groups (as in the target compound) impose steric hindrance, whereas para-substituted methoxy analogs () exhibit distinct conformational behaviors affecting reactivity and binding.
Heterocycles Enhance Bioactivity : Thiazole and indole modifications () suggest avenues for improving the target compound’s bioactivity through structural diversification.
Computational Insights : DFT studies () provide a framework for predicting interactions and stability, guiding future synthetic efforts.
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